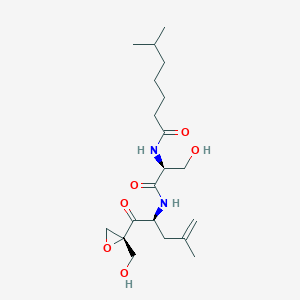![molecular formula C14H21NO8S2 B144798 N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine CAS No. 133024-90-5](/img/structure/B144798.png)
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is a chemical compound with the molecular formula C14H21NO8S2 and a molecular weight of 395.45 g/mol . It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and two methylsulfonyl (mesyl) groups attached to the nitrogen atom through ethyl linkers . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-Cbz-diethanolamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl groups.
Industrial Production Methods
Industrial production of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Hydrogenation using Pd/C in the presence of hydrogen gas is a common method for removing the Cbz group.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine after removal of the Cbz group.
Aplicaciones Científicas De Investigación
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine involves its ability to undergo substitution and deprotection reactions. The mesyl groups act as good leaving groups, facilitating nucleophilic substitution reactions . The Cbz group provides protection to the amine group during synthetic transformations and can be selectively removed under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-N,N-bis{2-[(tosyl)oxy]ethyl}-amine: Similar structure but with tosyl groups instead of mesyl groups.
N-Cbz-N,N-bis{2-[(trifluoromethanesulfonyl)oxy]ethyl}-amine: Similar structure but with trifluoromethanesulfonyl groups.
Uniqueness
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is unique due to its specific combination of protecting and leaving groups, which makes it versatile in various synthetic applications .
Propiedades
IUPAC Name |
2-[2-methylsulfonyloxyethyl(phenylmethoxycarbonyl)amino]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8S2/c1-24(17,18)22-10-8-15(9-11-23-25(2,19)20)14(16)21-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPFAMQTGLSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447037 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133024-90-5 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)











![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
